molecular formula C8H15N3 B13617431 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No.: B13617431
M. Wt: 153.22 g/mol
InChI Key: DHLABWJRRFSOCA-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and an ethylamine chain at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the use of 1,5-dimethyl-1H-pyrazol-4-ylboronic acid as a starting material. This compound can be synthesized by reacting 1,5-dimethyl-1H-pyrazole with boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethylamine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-N-methylethanamine

InChI

InChI=1S/C8H15N3/c1-7-8(4-5-9-2)6-10-11(7)3/h6,9H,4-5H2,1-3H3

InChI Key

DHLABWJRRFSOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CCNC

Origin of Product

United States

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